molecular formula C19H18N2O2 B297728 N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B297728
M. Wt: 306.4 g/mol
InChI Key: GEGQITSCOIWVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DIAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIAA is a member of the indole-based compounds, which have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to activate the p53 pathway, which leads to the induction of apoptosis and cell cycle arrest. In neuroprotection, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their cellular processes.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. In vitro and in vivo studies have shown that N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its high potency and selectivity, which allows for the investigation of its effects on specific cellular processes and signaling pathways. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has low toxicity and is stable under various experimental conditions. However, one of the limitations of using N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One of the potential applications of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is in the development of novel anticancer drugs, either alone or in combination with other chemotherapeutic agents. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and further studies are needed to investigate its potential therapeutic effects in these conditions. Finally, the development of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-based antimicrobial agents could provide a new approach to the treatment of bacterial and fungal infections.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dimethylphenylamine with 3-formylindole to form an imine intermediate, which is further reduced with sodium borohydride to give the final product. The yield of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can be improved by optimizing reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect neurons from oxidative stress and inflammation-induced damage. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has demonstrated potent antimicrobial activity against a wide range of bacteria and fungi.

properties

Product Name

N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide

InChI

InChI=1S/C19H18N2O2/c1-13-6-5-8-17(14(13)2)20-19(23)11-21-10-15(12-22)16-7-3-4-9-18(16)21/h3-10,12H,11H2,1-2H3,(H,20,23)

InChI Key

GEGQITSCOIWVEW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C

Origin of Product

United States

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